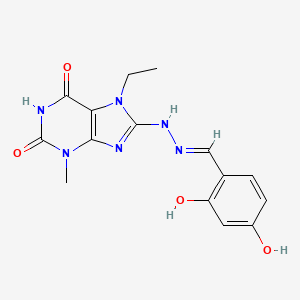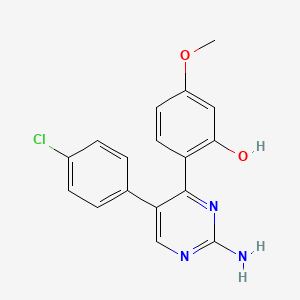
3,5-dimethyl-1-phenyl-4-(phenylthio)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-1-phenyl-4-(phenylthio)-1H-pyrazole is a useful research compound. Its molecular formula is C17H16N2S and its molecular weight is 280.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kinetic Study in Synthesis
A kinetic study of a related compound, 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, was conducted. This involved examining the synthesis under phase transfer catalysis and ultrasonic irradiation conditions, providing insights into the reaction kinetics of similar pyrazole compounds (Wang, Brahmayya, & Hsieh, 2015).
Photochemical Properties in Zinc Phthalocyanines
The photochemical properties of tetra-substituted zinc phthalocyanines bearing a 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl moiety were investigated. These properties are crucial in understanding the potential of these compounds in photodynamic therapy (Ziminov et al., 2020).
Antioxidant Activity
A study evaluated the antioxidant potential of various pyrazole derivative compounds, including 3,5-dimethyl-1-phenyl-4-(phenylthio)-1H-pyrazole. This research is significant in understanding the compound's role in oxidative stress mitigation (Oliveira et al., 2020).
Electrocatalyzed N–N Coupling and Ring Cleavage
Research on the electrocatalyzed N–N coupling and ring cleavage reaction of 3,5-dimethyl-1H-pyrazole derivatives, including this compound, led to the synthesis of new heterocyclic compounds. This finding is important for the development of novel pyrazole-based compounds (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).
Structural and Spectral Analysis
The structural and spectral characteristics of conjugated pyrazoles, similar to this compound, were analyzed. This research is vital in understanding the molecular behavior and potential applications of these compounds (Ibnaouf et al., 2019).
Synthesis and Characterization in Palladium Complexes
The synthesis and characterization of palladium complexes using 3,5-dimethyl-1-(2-(diphenylphosphino)phenyl)-1H-pyrazole, a structurally similar compound, were conducted. This research contributes to the understanding of pyrazole compounds in metal complex formation (Pal et al., 2010).
Hydrogen-Bonded Supramolecular Structures
A study on the hydrogen-bonded supramolecular structures of 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, which are structurally related to the compound of interest, revealed diverse structures based on different substituents. This research aids in understanding the supramolecular chemistry of pyrazoles (Moyano et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-phenyl-4-phenylsulfanylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-13-17(20-16-11-7-4-8-12-16)14(2)19(18-13)15-9-5-3-6-10-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKNAGFAQODHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2488974.png)
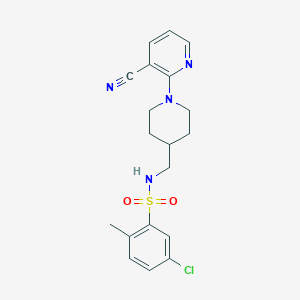

![1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2488979.png)
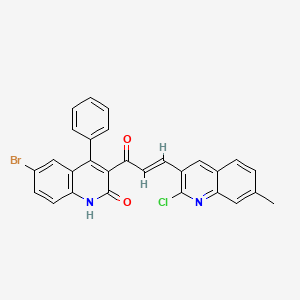
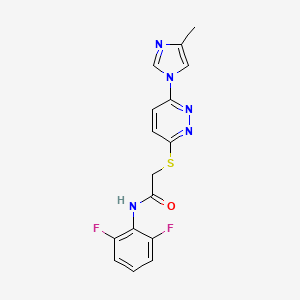
![2-(4-chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2488982.png)
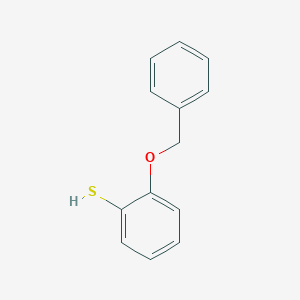
![N-(2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2488987.png)

![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2488994.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2488995.png)
